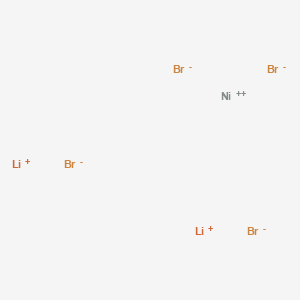
Dilithium;nickel(2+);tetrabromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;nickel(2+);tetrabromide, also known as dilithium tetrabromonickelate(II), is a coordination compound containing a nickel ion surrounded by four bromide ions in a tetrahedral arrangement. The chemical formula for this compound is Li₂NiBr₄. It forms a dark blue solution in tetrahydrofuran and is known for its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dilithium tetrabromonickelate(II) can be synthesized by reacting nickel bromide with lithium bromide in a suitable solvent such as water or methanol. The reaction typically involves mixing the two salts in the solvent, followed by the addition of a coordinating solvent like tetrahydrofuran to form the desired complex .
Industrial Production Methods
In an industrial setting, the production of dilithium tetrabromonickelate(II) involves the use of high-purity nickel bromide and lithium bromide. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure the formation of the desired product. The resulting solution is then purified and concentrated to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium tetrabromonickelate(II) undergoes various chemical reactions, including:
Substitution Reactions: One or more bromide ions can be replaced by other ligands such as triphenylphosphine, resulting in the formation of different nickel complexes.
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, changing its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with dilithium tetrabromonickelate(II) include triphenylphosphine, bromobenzene, and various solvents like tetrahydrofuran and dichloroethane. Reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures .
Major Products
Major products formed from reactions with dilithium tetrabromonickelate(II) include various substituted nickel complexes, such as triphenylphosphinetribromonickelate and other tetrahedral nickelates .
Applications De Recherche Scientifique
Dilithium tetrabromonickelate(II) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dilithium tetrabromonickelate(II) involves the coordination of the nickel ion with bromide ligands, which influences its electronic properties and reactivity. The compound can interact with various molecular targets, including organic substrates and other metal ions, through coordination and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dilithium tetrabromonickelate(II) include:
Tetrafluoronickelates: Nickel complexes with four fluoride ions.
Tetrachloronickelates: Nickel complexes with four chloride ions.
Tetraiodonickelates: Nickel complexes with four iodide ions.
Tetracyanonickelates: Nickel complexes with four cyanide ions.
Uniqueness
What sets dilithium tetrabromonickelate(II) apart from these similar compounds is its specific coordination environment and the unique electronic transitions it exhibits. The presence of bromide ligands results in distinct absorption bands in the visible and near-infrared regions, making it particularly useful in spectroscopic studies .
Propriétés
Formule moléculaire |
Br4Li2Ni |
|---|---|
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
dilithium;nickel(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
AVJDNPHXGKKFIA-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Ni+2].[Br-].[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
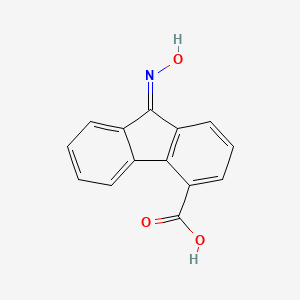
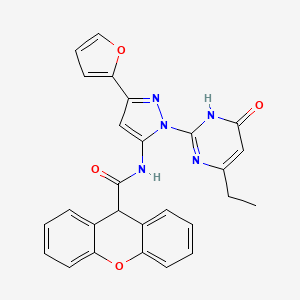
acetic acid](/img/structure/B14121453.png)
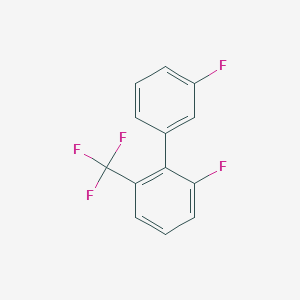
![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)

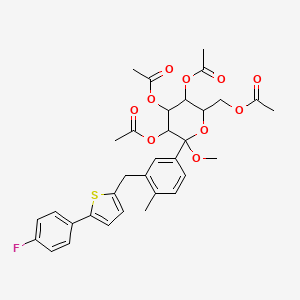
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
